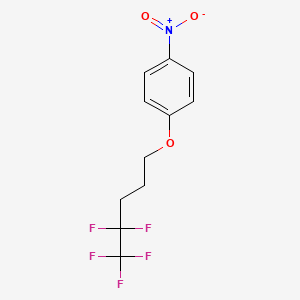![molecular formula C11H8N2O3S B11720651 (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine is a compound that features a nitrophenyl group and a thiophene ring linked through a methylene bridge to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine typically involves the condensation of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of (E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins. The hydroxylamine moiety can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used in various chemical syntheses.
Thiophene-2-carbaldehyde: A thiophene derivative used as a building block in organic synthesis.
Hydroxylamine: A versatile reagent used in the synthesis of oximes and hydroxamic acids.
Uniqueness
(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H8N2O3S |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
(NZ)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11- |
Clé InChI |
QLVNSRHSACIMSV-QXMHVHEDSA-N |
SMILES isomérique |
C1=CSC(=C1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


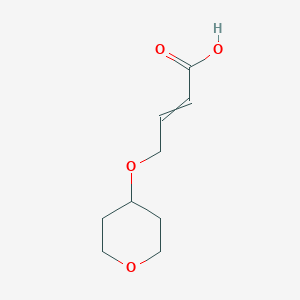
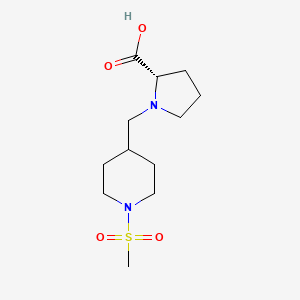
![1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione](/img/structure/B11720591.png)
![N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine](/img/structure/B11720596.png)


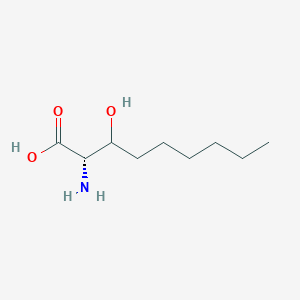
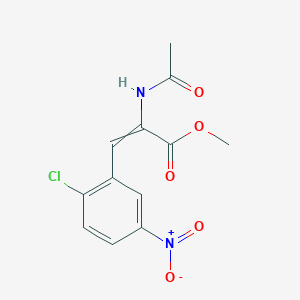
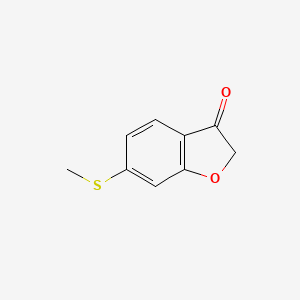
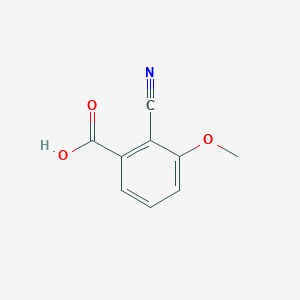

![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)

